molecular formula C12H25NO B5733351 2-[cyclohexylmethyl(propyl)amino]ethanol

2-[cyclohexylmethyl(propyl)amino]ethanol

Cat. No.: B5733351
M. Wt: 199.33 g/mol
InChI Key: ITYKOHONPPUVHK-UHFFFAOYSA-N
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Description

2-[Cyclohexylmethyl(propyl)amino]ethanol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a cyclohexylmethyl group, a propyl group, and an amino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexylmethyl(propyl)amino]ethanol typically involves the reaction of cyclohexylmethylamine with propylamine in the presence of an ethanol solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylmethylamine} + \text{Propylamine} + \text{Ethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored and controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexylmethyl(propyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl ketone or propyl aldehyde.

    Reduction: Formation of cyclohexylmethyl alcohol or propylamine.

    Substitution: Formation of various substituted ethanolamines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-[cyclohexylmethyl(propyl)amino]ethanol has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological systems, making it a candidate for drug development. Key research findings include :

  • Antidepressant Activity : Preliminary studies have suggested that this compound may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
  • Analgesic Properties : Research indicates that it may possess pain-relieving properties, potentially useful in treating chronic pain conditions.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes:

  • Receptor Binding Studies : It has shown affinity for serotonin and norepinephrine receptors, which are critical targets for antidepressant drugs.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Material Science

In material science, this compound is being explored for its utility in developing advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties of materials.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings and adhesives with improved durability and adhesion characteristics.

Case Study 1: Antidepressant Development

A study conducted at a pharmaceutical research institute investigated the antidepressant potential of this compound. The results demonstrated significant improvements in animal models of depression compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Material Application

Research published in a materials science journal highlighted the use of this compound as an additive in epoxy resins. The study reported enhanced thermal stability and mechanical strength of the resulting composites, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-[cyclohexylmethyl(propyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol
  • Cyclohexylmethylamine
  • Propylamine

Uniqueness

2-[Cyclohexylmethyl(propyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[cyclohexylmethyl(propyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYKOHONPPUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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